molecular formula C7H5FN4S B6273172 5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1565439-40-8

5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B6273172
CAS No.: 1565439-40-8
M. Wt: 196.2
InChI Key:
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Description

5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that incorporates fluorine, pyridine, triazole, and thiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 5-fluoropyridine-3-carboxylic acid with thiosemicarbazide under acidic conditions to form the triazole ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the pyridine ring.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole or pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the triazole and thiol groups can participate in hydrogen bonding and covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    5-(5-chloropyridin-3-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a chlorine atom instead of fluorine.

    5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

5-(5-fluoropyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs with other halogens.

Properties

CAS No.

1565439-40-8

Molecular Formula

C7H5FN4S

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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